molecular formula C12H14O3 B3043007 Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate CAS No. 69999-18-4

Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Cat. No.: B3043007
CAS No.: 69999-18-4
M. Wt: 206.24 g/mol
InChI Key: ZIZHKQFWJMCSDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate typically involves the esterification of 2,3-dihydro-1-benzofuran-5-ylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate can be compared with other benzofuran derivatives:

This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)8-9-3-4-11-10(7-9)5-6-15-11/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZHKQFWJMCSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,3-dihydrobenzofuran-5-ylacetic acid (5.4 g) was heated at reflux in a solution of toluene (200 ml), ethanol (20 ml) and concentrated sulfuric acid (0.5 ml) with the azeotropic removal of water. When the reaction was complete, approximately 6 hours, the mixture was added to water/ethyl acetate and extracted with ethyl acetate. The organic extracts were combined and washed with 10% sodium carbonate, dried over sodium sulfate and the solvent evaporated to give the title compound as an oil.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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